For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis and Characterization of 1-(Triisopropylsilyl)indole
This document provides a comprehensive technical overview of the synthesis, purification, and characterization of 1-(Triisopropylsilyl)indole. The triisopropylsilyl (TIPS) group serves as a versatile protecting group for the indole nitrogen, enhancing solubility in organic solvents and enabling regioselective functionalization at other positions of the indole ring.[1][2] Its steric bulk provides stability while allowing for controlled deprotection, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2]
Synthesis of 1-(Triisopropylsilyl)indole
The preparation of 1-(Triisopropylsilyl)indole is typically achieved through the N-silylation of indole. This process involves the deprotonation of the indole N-H followed by quenching with triisopropylsilyl chloride (TIPS-Cl).
Reaction Scheme
The general reaction involves treating indole with a strong base to form the indolide anion, which then acts as a nucleophile, attacking the silicon atom of TIPS-Cl.
Experimental Protocol
This protocol describes a general laboratory procedure for the synthesis of 1-(Triisopropylsilyl)indole.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add indole (1.0 equiv).
-
Dissolve the indole in a suitable anhydrous solvent, such as tetrahydrofuran (THF).[1]
-
-
Deprotonation:
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) or n-butyllithium (n-BuLi, 1.1 equiv), to the stirred solution.[1][3]
-
Allow the mixture to stir at this temperature for 30 minutes to ensure complete formation of the indolide anion.[3]
-
-
Silylation:
-
Add triisopropylsilyl chloride (TIPS-Cl, 1.1-1.3 equiv) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[3][4]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring the progress by Thin-Layer Chromatography (TLC).[4]
-
-
Workup:
-
Once the reaction is complete, carefully quench the mixture by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3][4]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent, such as dichloromethane (DCM) or ethyl acetate.[3][4]
-
Combine the organic layers and wash sequentially with water and brine (saturated aqueous NaCl solution).[4]
-
-
Drying and Concentration:
Purification and Characterization
The crude product obtained after synthesis typically requires purification, followed by characterization to confirm its identity and purity.
Purification Protocol: Flash Column Chromatography
-
Adsorbent: Prepare a slurry of silica gel in a non-polar eluent (e.g., heptane or hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with an appropriate solvent system. A gradient of ethyl acetate in heptane (e.g., 0-20%) is commonly used.[3]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the eluent under reduced pressure to yield the purified 1-(Triisopropylsilyl)indole.
Characterization Data
The following tables summarize the key physical and spectroscopic data for 1-(Triisopropylsilyl)indole.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 123191-00-4 | [5][6] |
| Molecular Formula | C₁₇H₂₇NSi | [6][7] |
| Molecular Weight | 273.49 g/mol | [5][6] |
| Appearance | Colorless to Brown Liquid | [8] |
| Purity | Typically >95% | [5] |
| Flash Point | 143 °C | [5] |
Table 2: NMR Spectroscopic Data (CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H NMR | |
| Indole H-7 | ~7.6 |
| Indole H-4 | ~7.5 |
| Indole H-2 | ~7.1 |
| Indole H-5, H-6 | ~7.1-7.2 |
| Indole H-3 | ~6.5 |
| Si-CH(CH₃)₂ | ~1.6 |
| Si-CH(CH₃)₂ | ~1.1 |
| ¹³C NMR | |
| Indole C-7a | ~140.0 |
| Indole C-3a | ~130.5 |
| Indole C-2 | ~128.5 |
| Indole C-7 | ~122.0 |
| Indole C-4 | ~121.5 |
| Indole C-5 | ~120.5 |
| Indole C-6 | ~113.0 |
| Indole C-3 | ~106.5 |
| Si-CH(CH₃)₂ | ~18.0 |
| Si-CH(CH₃)₂ | ~11.5 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The values are predicted based on the known spectra of indole[9][10][11] and related silylated heterocycles.[12][13][14]
Table 3: Mass Spectrometry Data
| Ion Type | Predicted m/z | Notes |
| [M+H]⁺ | 274.1986 | Protonated molecular ion |
| [M+Na]⁺ | 296.1805 | Sodium adduct |
| [M]⁺ | 273.1907 | Molecular ion |
Data sourced from predicted values.[7] The fragmentation pattern would likely show losses of isopropyl groups.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2860 | Aliphatic C-H stretch (from TIPS group) |
| ~1610, 1460 | Aromatic C=C ring stretching |
| ~1380, 1365 | C-H bend (isopropyl split) |
| ~1100-1000 | Si-C stretch |
Note: The characteristic N-H stretching vibration of indole at ~3400 cm⁻¹ is absent in the spectrum of the N-silylated product.[15]
Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C{¹H} spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).[13][16]
-
Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure.
-
-
Mass Spectrometry (MS):
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze using an LC-MS system with an electrospray ionization (ESI) source in positive ion mode for detecting [M+H]⁺ and [M+Na]⁺ adducts.[17][18]
-
Alternatively, for more volatile samples, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) can be used.[17] The EI mass spectrum would show the molecular ion and characteristic fragmentation patterns.[19]
-
-
Infrared (IR) Spectroscopy:
-
Obtain the spectrum of the neat liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectrum to confirm the presence of key functional groups (aromatic C-H, aliphatic C-H, Si-C) and the absence of the indole N-H stretch.[15][20]
-
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. 1-(Triisopropylsilyl)indole | 123191-00-4 [sigmaaldrich.com]
- 6. 123191-00-4 | 1-(Triisopropylsilyl)indole - Moldb [moldb.com]
- 7. PubChemLite - 1-(triisopropylsilyl)indole (C17H27NSi) [pubchemlite.lcsb.uni.lu]
- 8. 1-(Triisopropylsilyl)indole | CymitQuimica [cymitquimica.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738) [hmdb.ca]
- 10. Indole(120-72-9) 13C NMR spectrum [chemicalbook.com]
- 11. Indole(120-72-9) 1H NMR [m.chemicalbook.com]
- 12. 1-(TRIISOPROPYLSILYL)PYRROLE(87630-35-1) 1H NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. 3-BROMO-1-(TRIISOPROPYLSILYL)PYRROLE(87630-36-2) 1H NMR spectrum [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. benchchem.com [benchchem.com]
- 18. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 20. Indole [webbook.nist.gov]
